molecular formula C20H13ClN6OS2 B2799934 N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893920-56-4

N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2799934
CAS RN: 893920-56-4
M. Wt: 452.94
InChI Key: TYWRYHDMZLYHSF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular structure combines a benzothiazole moiety with a pyrazolo[3,4-d]pyrimidine scaffold, making it an interesting candidate for further investigation .


Synthesis Analysis

The compound has been synthesized, and its composition confirmed by elemental analysis. It represents an example of an N,N-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization .


Molecular Structure Analysis

The molecular formula of N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is C17H10ClN5OS. The presence of the benzothiazole and pyrazolo[3,4-d]pyrimidine moieties suggests diverse interactions and potential biological activity .


Chemical Reactions Analysis

As a substrate for metal-catalyzed C-H bond functionalization, this compound may participate in various chemical reactions. Further studies are needed to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

Physical properties such as melting point, solubility, and stability are crucial for drug development. Detailed experimental data on these properties would be essential for further characterization .

Mechanism of Action

The specific mechanism of action for N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide remains to be elucidated. Researchers should investigate its interactions with biological targets and pathways to understand its pharmacological effects .

Safety and Hazards

Safety information, including toxicity, potential hazards, and handling precautions, should be thoroughly assessed. Consult relevant safety databases and literature to ensure safe handling and use of this compound .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6OS2/c21-12-4-3-5-13(8-12)27-18-14(9-24-27)19(23-11-22-18)29-10-17(28)26-20-25-15-6-1-2-7-16(15)30-20/h1-9,11H,10H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWRYHDMZLYHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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